N-(2,6-dichlorophenyl)-2-phenyl-4-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-dichlorophenyl)-2-phenyl-4-quinolinecarboxamide, also known as DCQA, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. DCQA belongs to the class of quinolinecarboxamides and has been shown to exhibit promising biological activities.
Wirkmechanismus
The mechanism of action of N-(2,6-dichlorophenyl)-2-phenyl-4-quinolinecarboxamide is not fully understood. However, it has been suggested that N-(2,6-dichlorophenyl)-2-phenyl-4-quinolinecarboxamide may exert its biological activities through the inhibition of certain enzymes and pathways involved in inflammation, cancer, and viral replication.
Biochemical and Physiological Effects:
N-(2,6-dichlorophenyl)-2-phenyl-4-quinolinecarboxamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. N-(2,6-dichlorophenyl)-2-phenyl-4-quinolinecarboxamide has also been shown to induce apoptosis in cancer cells and inhibit viral replication.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,6-dichlorophenyl)-2-phenyl-4-quinolinecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. However, N-(2,6-dichlorophenyl)-2-phenyl-4-quinolinecarboxamide also has some limitations. It has low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2,6-dichlorophenyl)-2-phenyl-4-quinolinecarboxamide. One potential avenue is to study its potential as a treatment for Alzheimer's disease. N-(2,6-dichlorophenyl)-2-phenyl-4-quinolinecarboxamide has been shown to inhibit the aggregation of amyloid-beta peptides, which are involved in the pathogenesis of Alzheimer's disease. Another potential direction is to study the structure-activity relationship of N-(2,6-dichlorophenyl)-2-phenyl-4-quinolinecarboxamide and its analogues to identify more potent and selective compounds for therapeutic use. Finally, further studies are needed to fully elucidate the mechanism of action of N-(2,6-dichlorophenyl)-2-phenyl-4-quinolinecarboxamide and its potential applications in various diseases.
Synthesemethoden
N-(2,6-dichlorophenyl)-2-phenyl-4-quinolinecarboxamide can be synthesized using a multi-step process that involves the reaction of 2,6-dichloroaniline with 2-phenylquinoline-4-carboxylic acid. The reaction is catalyzed by a base and the resulting product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(2,6-dichlorophenyl)-2-phenyl-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anticancer, and antiviral activities. N-(2,6-dichlorophenyl)-2-phenyl-4-quinolinecarboxamide has also been studied as a potential treatment for Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(2,6-dichlorophenyl)-2-phenylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2N2O/c23-17-10-6-11-18(24)21(17)26-22(27)16-13-20(14-7-2-1-3-8-14)25-19-12-5-4-9-15(16)19/h1-13H,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZJTFJQWQYOMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C=CC=C4Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dichlorophenyl)-2-phenylquinoline-4-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.